molecular formula C23H32O3 B1671313 Estradiol valerate CAS No. 979-32-8

Estradiol valerate

Numéro de catalogue B1671313
Numéro CAS: 979-32-8
Poids moléculaire: 356.5 g/mol
Clé InChI: RSEPBGGWRJCQGY-RBRWEJTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estradiol valerate is a form of estrogen, a female hormone. It is used to treat symptoms of menopause such as hot flashes, and vaginal dryness, burning, and irritation. It is also used to treat a lack of estrogen that is caused by ovarian failure or a condition called hypogonadism . The active substance is the most effective natural estrogen and is used for contraception .


Synthesis Analysis

Estradiol valerate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .


Molecular Structure Analysis

Estradiol valerate has a molecular formula of C23H32O3 and an average mass of 356.498 Da . It crystallizes in the monoclinic space group P21 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å3, and Z = 4 .


Chemical Reactions Analysis

Estradiol valerate is analyzed using chromatographic separation techniques such as HPLC and TLC. Reversed-phase chromatography is applied using either acetonitrile–methanol containing 0.05% β-cyclodextrin as a mobile phase for HPLC with gradient elution and chloroform–propanol–formic acid (5:3:2, by volume) as a developing system in TLC .


Physical And Chemical Properties Analysis

Estradiol valerate has a molecular weight of 356.4984 and a molecular formula of CHO .

Applications De Recherche Scientifique

Application in Hormone Therapy for Menopausal Symptoms

  • Summary of Application : Estradiol valerate is used in hormone therapy for menopausal symptoms such as hot flashes, night sweats, and vaginal symptoms .
  • Methods of Application : The medication is taken by mouth or by injection into muscle or fat once every 1 to 4 weeks .
  • Results or Outcomes : The treatment helps to alleviate the symptoms associated with menopause .

Application in Hormone Therapy for Transgender People

  • Summary of Application : Estradiol valerate is used as a form of high-dose estrogen therapy in feminizing hormone therapy for transgender women .
  • Methods of Application : The medication is administered by mouth or by injection into muscle or fat once every 1 to 4 weeks .
  • Results or Outcomes : The treatment helps in the feminization process for transgender women .

Application in Hormonal Birth Control

  • Summary of Application : Estradiol valerate is used in hormonal birth control .
  • Methods of Application : The medication is taken by mouth or by injection into muscle or fat once every 1 to 4 weeks .
  • Results or Outcomes : The treatment helps in birth control .

Application in Treatment of Prostate Cancer

  • Summary of Application : Estradiol valerate is used as a form of high-dose estrogen therapy in the treatment of prostate cancer .
  • Methods of Application : The medication is administered by mouth or by injection into muscle or fat once every 1 to 4 weeks .
  • Results or Outcomes : The treatment helps in managing prostate cancer .

Application in Inducing Polycystic Ovarian Condition in Rats

  • Summary of Application : Estradiol valerate is used to induce a polycystic ovarian condition in rats .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The treatment helps in inducing a polycystic ovarian condition in rats for research purposes .

Application in Combined Oral Contraceptives (COCs)

  • Summary of Application : Estradiol valerate is used in COCs and has been found to have a more favorable inflammatory profile than synthetic ethinyl estradiol .
  • Methods of Application : The study involved a nine-week continuous use of COCs containing either estradiol valerate + dienogest (DNG) or ethinyl estradiol + DNG, or DNG only as control .
  • Results or Outcomes : The study found that estradiol valerate + DNG and DNG only had a neutral effect on inflammation and lipids, while ethinyl estradiol + DNG increased both hs-CRP and PTX-3 levels as well as triglycerides and HDL .

Application in Promoting Hyperplasia of the Endometrium

  • Summary of Application : Higher doses of Estradiol valerate can promote hyperplasia of the endometrium .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The treatment helps in promoting hyperplasia of the endometrium .

Application in Pharmacokinetics and Biotransformation Studies

  • Summary of Application : Estradiol valerate is used in pharmacokinetics and biotransformation studies .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The treatment helps in understanding the pharmacokinetics and biotransformation of Estradiol valerate .

Application in Promoting Hyperplasia of the Endometrium

  • Summary of Application : Higher doses of Estradiol valerate can promote hyperplasia of the endometrium .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The treatment helps in promoting hyperplasia of the endometrium .

Application in Pharmacokinetics and Biotransformation Studies

  • Summary of Application : Estradiol valerate is used in pharmacokinetics and biotransformation studies .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The treatment helps in understanding the pharmacokinetics and biotransformation of Estradiol valerate .

Safety And Hazards

Estradiol valerate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . It is classified as Carcinogenicity (Category 2), H351 Reproductive toxicity (Category 2), H361 Effects on or via lactation, H362 Long-term (chronic) aquatic hazard (Category 1), H410 .

Orientations Futures

Estradiol valerate is used in hormone therapy for menopausal symptoms and low estrogen levels, hormone therapy for transgender people, and in hormonal birth control . Early estrogen administration with oral estradiol valerate could significantly suppress the high bone remodeling process in surgically induced menopausal women .

Propriétés

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023004
Record name Estradiol valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.
Record name Estradiol valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13956
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Estradiol valerate

CAS RN

979-32-8
Record name Estradiol valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=979-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol valerate [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13956
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estradiol valerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estradiol valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol valerate
Reactant of Route 2
Reactant of Route 2
Estradiol valerate
Reactant of Route 3
Reactant of Route 3
Estradiol valerate
Reactant of Route 4
Reactant of Route 4
Estradiol valerate
Reactant of Route 5
Reactant of Route 5
Estradiol valerate
Reactant of Route 6
Estradiol valerate

Citations

For This Compound
17,900
Citations
K Wellington, CM Perry - Drugs, 2002 - Springer
… estradiol valerate 2mg/dienogest 3mg group (12.1 days). During the twelfth month of treatment with estradiol valerate … with estradiol valerate 2mg/dienogest 2mg, estradiol valerate 2mg/…
Number of citations: 30 link.springer.com
KL Whalen, R Rose - Annals of Pharmacotherapy, 2011 - journals.sagepub.com
… trials of estradiol valerate/… with estradiol valerate/dienogest were comparable to those of a monophasic oral contraceptive containing ethinyl estradiol/levonorgestrel. Estradiol valerate/…
Number of citations: 21 journals.sagepub.com
JT Jensen - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… Pharmacology, mechanism of action and clinical trials of contraceptive efficacy and bleeding profile of the estradiol valerate/dienogest (E2V/DNG) pill are reviewed. Details of two …
Number of citations: 64 www.tandfonline.com
UB Lindberg, N Crona, L Stigendal… - Thrombosis and …, 1989 - thieme-connect.com
… To delineate and compare effects of EE and estradiol valerate (E2V) in doses needed in HRT on haemostasis parameters, 24 postmenopausal women were engaged in a study with an …
Number of citations: 123 www.thieme-connect.com
JR Brawer, M Munoz, R Farookhi - Biology of reproduction, 1986 - academic.oup.com
… Therefore, we studied the development of PCO in rats treated with estradiol-valerate (EV). In this model, definitive cysts were present 8–9 wk after a single injection of EV. Animals were …
Number of citations: 307 academic.oup.com
MH Kangasniemi, A Haverinen, K Luiro… - The Journal of …, 2020 - academic.oup.com
… In recent years, new COC combinations containing E2 have been developed, and the combination of estradiol valerate (EV) with dienogest (DNG) has resulted in an acceptable …
Number of citations: 16 academic.oup.com
F Fruzzetti, F Trémollieres, J Bitzer - Gynecological Endocrinology, 2012 - Taylor & Francis
… Mean serum estradiol (E 2 ) concentration over 24 h following oral administration of estradiol valerate (E 2 V)/dienogest (DNG) [Citation17]. Zeun S, et al., Eur J Contracept Reprod …
Number of citations: 79 www.tandfonline.com
JT Jensen, S Parke, U Mellinger, A Machlitt… - Obstetrics & …, 2011 - journals.lww.com
… An oral contraceptive containing estradiol valerate and dienogest is an effective treatment compared with placebo in women with heavy menstrual bleeding or prolonged menstrual …
Number of citations: 180 journals.lww.com
SM Hoy, LJ Scott - Drugs, 2009 - Springer
… This article reviews the pharmacological properties of estradiol valerate/dienogest (Qlaira … Medical literature on the use of estradiol valerate/dienogest was identified using MEDLINE …
Number of citations: 31 link.springer.com
HJ Ahrendt, D Makalová, S Parke, U Mellinger… - Contraception, 2009 - Elsevier
BACKGROUND: This study compared the bleeding pattern, cycle control and safety of an oral contraceptive (OC) comprising estradiol valerate/dienogest (E2V/DNG; administered using …
Number of citations: 212 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.